5-Methyl-isothiazole-3-carbaldehyde
Overview
Description
5-Methyl-isothiazole-3-carbaldehyde: is a heterocyclic compound with the molecular formula C5H5NOS and a molecular weight of 127.16 g/mol . It is a derivative of isothiazole, characterized by the presence of a methyl group at the 5-position and an aldehyde group at the 3-position. This compound is primarily used in research and development, particularly in the synthesis of various organic compounds .
Mechanism of Action
Target of Action
Thiazole derivatives, which include isothiazoles, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole compounds are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo various chemical reactions, potentially influencing its interaction with biological targets .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-isothiazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-mercapto-2-methylpropionaldehyde with a suitable nitrile, followed by cyclization to form the isothiazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in small quantities for research purposes. The production involves standard organic synthesis techniques, including purification steps like recrystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-isothiazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methyl group and the isothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: 5-Methyl-isothiazole-3-carboxylic acid.
Reduction: 5-Methyl-isothiazole-3-methanol.
Substitution: Various substituted isothiazole derivatives.
Scientific Research Applications
5-Methyl-isothiazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of specialty chemicals and materials
Comparison with Similar Compounds
Isothiazole-3-carbaldehyde: Lacks the methyl group at the 5-position.
5-Methyl-isothiazole: Lacks the aldehyde group at the 3-position.
3-Methyl-isothiazole-5-carbaldehyde: Has the methyl and aldehyde groups at different positions
Uniqueness: The presence of both functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and development .
Properties
IUPAC Name |
5-methyl-1,2-thiazole-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4-2-5(3-7)6-8-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUDDKIGWVAZNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.